1-[2-(4-Methylphenoxy)ethyl]pyrrolidine
Description
Properties
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-4-6-13(7-5-12)15-11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSQCMXZEFRCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Bromoether Intermediate Synthesis
The most direct route involves synthesizing 1-bromo-2-(4-methylphenoxy)ethane as a key intermediate. This is achieved via Williamson ether synthesis , where 4-methylphenol reacts with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in acetone under reflux (80–90°C, 6–8 hours). The reaction proceeds as follows:
Key Data:
Pyrrolidine Alkylation
The intermediate 1-bromo-2-(4-methylphenoxy)ethane is then reacted with pyrrolidine in a polar aprotic solvent (e.g., acetonitrile or THF) at 50–60°C for 12–24 hours. Excess pyrrolidine (2.2:1 molar ratio) ensures mono-alkylation and minimizes di-substitution byproducts:
Key Data:
-
Reaction Time: 18–24 hours
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Workup: Acid-base extraction (1 M HCl/20% Na₂CO₃) followed by recrystallization in ethanol/ether.
Industrial-Scale Production
Process Intensification
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example:
-
Step 1: 4-Methylphenol and 1,2-dibromoethane are mixed in a tubular reactor (residence time: 2 hours, 90°C).
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Step 2: The crude bromoether is fed into a second reactor with pyrrolidine (molar ratio 1:2.2) at 60°C for 6 hours.
Key Data:
Purification Techniques
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Selective Washing: Crude product is washed with cold water to remove unreacted pyrrolidine and salts.
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Recrystallization: Ethanol/ether mixtures (3:1 v/v) yield >98% pure product.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 7.12 (d, 2H, aromatic), 6.85 (d, 2H, aromatic), 3.94 (t, 2H, OCH₂), 2.85 (t, 2H, NCH₂), 2.45 (s, 3H, CH₃), 1.80–1.70 (m, 4H, pyrrolidine).
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IR (KBr): 2800 cm⁻¹ (C-H stretch, pyrrolidine), 1240 cm⁻¹ (C-O-C).
Comparative Method Analysis
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Simple, scalable, uses commercial reagents | Moderate yields, di-substitution byproducts | 55–60% |
| Friedel-Crafts Adaptation | High selectivity for mono-alkylation | Requires brominated intermediates | 60–65% |
| Industrial Flow Reactor | High throughput, consistent quality | Capital-intensive setup | 70–75% |
Challenges and Optimization
Byproduct Mitigation
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine derivatives with phenoxyethyl side chains exhibit diverse pharmacological profiles depending on substituents. Below is a detailed comparison:
Substituent Variations on the Phenoxy Group
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl (electron-donating) and bromo/chloro (electron-withdrawing) substituents influence electronic properties, affecting binding to hydrophobic enzyme pockets (e.g., LTA₄ hydrolase in SC-22716) .
Functional Group Modifications on the Pyrrolidine Ring
Key Observations :
- Ring Substitutions : Adding bulky groups (e.g., naphthofuran) or polar moieties (e.g., urea in glimepiride) shifts activity toward receptor agonism/antagonism or metabolic stability .
- Halogenation : Iodo-substituted analogs like idoxifene exhibit enhanced receptor binding due to halogen’s van der Waals interactions .
Key Observations :
- Lipophilicity : Higher logP values (e.g., SC-22716) correlate with improved membrane permeability but may increase off-target effects .
Q & A
Q. Optimization Strategies :
- Catalyst Use : Lewis acids (e.g., AlCl₃) may enhance electrophilicity of the leaving group .
- Purity Control : Intermediate purification via column chromatography ensures high yields in subsequent steps .
Table 1 : Comparison of Synthetic Conditions for Analogous Compounds
| Compound | Solvent | Base | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-(4-Fluoro-2-methylphenoxy)pyrrolidine | DMF | K₂CO₃ | 80°C | 65–75 | |
| (R)-2-(4-Methoxyphenyl)pyrrolidine | Ethanol | NaH | Reflux | 70–80 |
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Q. Answer :
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- HPLC : Used for purity assessment (>95% purity) with reverse-phase C18 columns and UV detection at 254 nm .
Methodological Tip : Cross-validate results with computational tools (e.g., PubChem’s InChI/SMILES data) to resolve structural ambiguities .
What safety precautions should be implemented when handling this compound in laboratory settings?
Q. Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reflux or distillation .
- Waste Disposal : Segregate organic waste and neutralize acidic/byproduct residues before disposal .
- Emergency Protocols : In case of spills, adsorb with inert material (e.g., vermiculite) and avoid water flushing .
Note : Toxicological data for this compound is limited; assume hazards based on structurally similar pyrrolidine derivatives (e.g., respiratory irritation) .
(Advanced) How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Q. Answer :
- Purity Validation : Use HPLC to rule out impurities (>98% purity). Contaminants like unreacted phenol derivatives may skew bioactivity results .
- Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) ensures enantiomeric purity, as stereochemistry impacts receptor binding .
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature) to minimize variability. For example, proteomics studies should standardize protein concentrations and buffer systems .
Case Study : A 2025 study on fluorinated analogs found that varying solvent polarity during biological testing altered IC₅₀ values by 20–30% .
(Advanced) What strategies are effective in scaling up the synthesis of this compound from laboratory to pilot-scale production?
Q. Answer :
- Continuous Flow Synthesis : Enhances scalability and reduces reaction time by optimizing heat/mass transfer. For example, flow reactors achieved 85% yield for a related pyrrolidine derivative .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real-time, reducing off-spec batches .
- Solvent Recovery : Implement membrane separation technologies (e.g., nanofiltration) to recycle DMF/THF, reducing costs and waste .
Table 2 : Lab vs. Pilot-Scale Parameters
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reactor Volume | 0.1–1 L | 10–100 L |
| Temperature Control | Oil bath | Jacketed reactor |
| Yield | 60–70% | 75–85% |
| Source |
(Advanced) How does the introduction of electron-withdrawing or electron-donating groups on the phenyl ring affect the reactivity and pharmacological profile of this compound?
Q. Answer :
- Reactivity :
- Electron-withdrawing groups (e.g., -F, -Cl) increase the electrophilicity of the phenoxy group, accelerating nucleophilic substitution .
- Electron-donating groups (e.g., -OCH₃) stabilize intermediates, improving regioselectivity in multi-step syntheses .
- Pharmacological Impact :
Example : A 2025 study showed that 4-fluoro substitution increased the compound’s protease inhibition efficacy by 40% compared to the methyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
